molecular formula C10H10N4O2S B012626 1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-(4-pyrimidinyl)-, ethyl ester CAS No. 105877-69-8

1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-(4-pyrimidinyl)-, ethyl ester

Cat. No. B012626
M. Wt: 250.28 g/mol
InChI Key: ASDLGQVVAKZVCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-(4-pyrimidinyl)-, ethyl ester, also known as PT2399, is a chemical compound that has been widely studied in scientific research for its potential therapeutic applications. PT2399 is a small molecule inhibitor of hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor that plays a key role in the response to hypoxia, or low oxygen levels, in cells.

Scientific Research Applications

1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-(4-pyrimidinyl)-, ethyl ester has been studied extensively for its potential therapeutic applications, particularly in cancer treatment. HIF-1α is overexpressed in many solid tumors and is associated with tumor growth, angiogenesis, and resistance to chemotherapy and radiation therapy. Inhibition of HIF-1α has been shown to sensitize cancer cells to these treatments and improve patient outcomes. 1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-(4-pyrimidinyl)-, ethyl ester has also been studied for its potential in treating other diseases, such as cardiovascular and respiratory disorders.

Mechanism Of Action

1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-(4-pyrimidinyl)-, ethyl ester inhibits the activity of HIF-1α by binding to its oxygen-dependent degradation domain (ODD), preventing its degradation by the ubiquitin-proteasome system. This leads to the accumulation of HIF-1α in the nucleus, where it activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. By inhibiting HIF-1α, 1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-(4-pyrimidinyl)-, ethyl ester reduces the expression of these genes and sensitizes cancer cells to chemotherapy and radiation therapy.

Biochemical And Physiological Effects

1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-(4-pyrimidinyl)-, ethyl ester has been shown to have a range of biochemical and physiological effects in preclinical studies. In cancer cells, 1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-(4-pyrimidinyl)-, ethyl ester reduces the expression of genes involved in angiogenesis, such as vascular endothelial growth factor (VEGF), and glucose metabolism, such as hexokinase 2 (HK2). This leads to reduced tumor growth and increased sensitivity to chemotherapy and radiation therapy. In animal models, 1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-(4-pyrimidinyl)-, ethyl ester has been shown to reduce tumor growth and metastasis and improve survival. 1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-(4-pyrimidinyl)-, ethyl ester has also been shown to have cardioprotective effects in animal models of myocardial infarction and heart failure.

Advantages And Limitations For Lab Experiments

1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-(4-pyrimidinyl)-, ethyl ester has several advantages as a research tool, including its high potency and selectivity for HIF-1α. However, it also has some limitations, such as its poor solubility in aqueous solutions and its instability in the presence of light and air. These factors can make it difficult to use in certain lab experiments and may require the use of specialized techniques and equipment.

Future Directions

There are several future directions for research on 1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-(4-pyrimidinyl)-, ethyl ester and its potential therapeutic applications. One area of focus is the development of more stable and soluble analogs of 1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-(4-pyrimidinyl)-, ethyl ester that can be used in a wider range of lab experiments and potentially in clinical trials. Another area of focus is the identification of biomarkers that can predict which patients are most likely to benefit from HIF-1α inhibition. Additionally, there is growing interest in the use of combination therapies that target multiple pathways involved in cancer progression, including HIF-1α inhibition. Finally, the potential use of 1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-(4-pyrimidinyl)-, ethyl ester in other disease areas, such as cardiovascular and respiratory disorders, warrants further investigation.

Synthesis Methods

The synthesis of 1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-(4-pyrimidinyl)-, ethyl ester involves a multi-step process, starting with the reaction of 4-chloro-3-nitropyrazole with ethyl 2-bromoacetate to form 1-ethyl-4-nitro-3-pyrazolecarboxylate. This intermediate is then reduced with tin(II) chloride and hydrochloric acid to yield 1-ethyl-4-amino-3-pyrazolecarboxylate. The final step involves the reaction of 1-ethyl-4-amino-3-pyrazolecarboxylate with 4-(4-pyrimidinylthio)benzaldehyde to form 1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-(4-pyrimidinyl)-, ethyl ester.

properties

CAS RN

105877-69-8

Product Name

1H-Pyrazole-4-carboxylic acid, 5-mercapto-1-(4-pyrimidinyl)-, ethyl ester

Molecular Formula

C10H10N4O2S

Molecular Weight

250.28 g/mol

IUPAC Name

ethyl 2-pyrimidin-4-yl-3-sulfanylidene-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C10H10N4O2S/c1-2-16-10(15)7-5-13-14(9(7)17)8-3-4-11-6-12-8/h3-6,13H,2H2,1H3

InChI Key

ASDLGQVVAKZVCL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CNN(C1=S)C2=NC=NC=C2

Canonical SMILES

CCOC(=O)C1=CNN(C1=S)C2=NC=NC=C2

synonyms

1H-PYRAZOLE-4-CARBOXYLIC ACID, 5-MERCAPTO-1-(4-PYRIMIDINYL)-, ETHYL ESTER

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.